2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
CAS No.: 2327188-94-1
Cat. No.: VC6298960
Molecular Formula: C14H15F2N3O
Molecular Weight: 279.291
* For research use only. Not for human or veterinary use.
![2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile - 2327188-94-1](/images/structure/VC6298960.png)
Specification
CAS No. | 2327188-94-1 |
---|---|
Molecular Formula | C14H15F2N3O |
Molecular Weight | 279.291 |
IUPAC Name | 2-(4,4-difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C14H15F2N3O/c15-14(16)2-4-19(5-3-14)13-10(8-17)7-11-9-20-6-1-12(11)18-13/h7H,1-6,9H2 |
Standard InChI Key | QGMWORZLOZHYGP-UHFFFAOYSA-N |
SMILES | C1COCC2=CC(=C(N=C21)N3CCC(CC3)(F)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile comprises a pyrano[4,3-b]pyridine scaffold fused to a 4,4-difluoropiperidine moiety. The pyran ring (oxygen-containing six-membered ring) is annulated to the pyridine ring at the [4,3-b] position, creating a bicyclic system. At the 2-position of the pyridine ring, a 4,4-difluoropiperidin-1-yl group is attached, while a cyano (-CN) functional group resides at the 3-position .
Physicochemical Data
The compound’s key physicochemical properties are summarized below:
Property | Value |
---|---|
CAS Number | 2327188-94-1 |
Molecular Formula | C₁₄H₁₅F₂N₃O |
Molecular Weight | 279.28 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface | 61.7 Ų |
These values are derived from computational analyses and experimental characterizations . The presence of fluorine atoms enhances lipophilicity, while the cyano group contributes to electron-withdrawing effects, influencing reactivity and binding interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically begins with the preparation of the pyrano-pyridine core. A common route involves:
-
Formation of the Pyran Ring: Cyclocondensation of a diketone with a cyanopyridine derivative under acidic conditions.
-
Introduction of the Piperidine Moiety: Nucleophilic substitution at the pyridine’s 2-position using 4,4-difluoropiperidine in the presence of a base such as potassium carbonate.
-
Cyanation: Installation of the cyano group via palladium-catalyzed cross-coupling or direct substitution.
Reaction conditions are critical; for instance, the use of polar aprotic solvents (e.g., dimethylformamide) at 80–100°C optimizes substitution efficiency. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Peaks at δ 4.35–4.50 ppm correspond to the pyran ring’s methylene protons. The difluoropiperidine group shows distinct coupling patterns (J = 12–14 Hz) due to geminal fluorine atoms.
-
¹³C NMR: The cyano carbon resonates at ~115 ppm, while the piperidine carbons adjacent to fluorine appear upfield (δ 35–40 ppm).
-
-
Mass Spectrometry: The molecular ion peak at m/z 279.28 confirms the molecular weight, with fragmentation patterns indicating loss of the cyano group (-27 Da) .
Biological Activity and Mechanistic Insights
DPP-IV Inhibition
2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile exhibits potent inhibitory activity against DPP-IV, an enzyme responsible for degrading incretin hormones such as GLP-1. By prolonging incretin activity, the compound enhances insulin secretion and suppresses glucagon release, making it a candidate for type 2 diabetes therapy.
Mechanism of Action:
-
The cyano group interacts with the enzyme’s catalytic serine residue (Ser630), forming a covalent adduct.
-
The difluoropiperidine moiety occupies the S1 hydrophobic pocket, enhancing binding affinity through van der Waals interactions.
Pharmacokinetic Profile
-
Absorption: Moderate oral bioavailability (~40%) due to high lipophilicity (logP = 2.1).
-
Metabolism: Hepatic cytochrome P450-mediated oxidation of the piperidine ring, yielding inactive metabolites.
-
Half-life: ~6 hours in rodent models, necessitating twice-daily dosing for therapeutic efficacy.
Comparative Analysis with Related Compounds
Structural Analogues
To contextualize its activity, 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is compared with two analogues:
Compound | Structural Variation | DPP-IV IC₅₀ (nM) |
---|---|---|
2-(Piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | Non-fluorinated piperidine | 120 |
2-(4-Fluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | Mono-fluorinated piperidine | 45 |
Target Compound | 4,4-Difluoropiperidine | 18 |
The data underscore the importance of fluorine substitution: difluorination improves inhibitory potency 6.7-fold compared to the non-fluorinated analogue.
Patent Landscape
The compound is covered under patent WO2012060590A2, which claims broad coverage for pyrano-pyridine derivatives as DPP-IV inhibitors. Competing patents, such as WO2017112719A1, focus on pyrrolo-pyridinones for muscarinic receptor modulation but lack overlap in biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume